molecular formula C9H9F2N3O B2808113 4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018165-18-8

4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Numéro de catalogue: B2808113
Numéro CAS: 1018165-18-8
Poids moléculaire: 213.188
Clé InChI: XPJSTILQKJQYDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018165-18-8) is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family, a scaffold of significant interest in medicinal chemistry and drug discovery . This compound features a bicyclic framework with a pyrazole ring fused to a pyridine ring, with key substituents including a difluoromethyl group at the 4-position and an ethyl group at the N-2 position . The molecular formula is C9H9F2N3O, and it has a molecular weight of 213.18 g/mol . The pyrazolo[3,4-b]pyridine core is a privileged structure in biomedical research due to its close similitude with the purine bases adenine and guanine, allowing its derivatives to interact effectively with a variety of biological targets . Over 300,000 derivatives of this core structure have been described, highlighting its versatility . The specific substitution pattern of this compound is strategically important. The N-2 ethyl group (found in approximately 23% of known pyrazolopyridine structures) helps define the tautomeric form of the scaffold and contributes to its aromatic stabilization . The difluoromethyl group is a key modulator of the compound's properties, as the introduction of fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and its ability to engage in specific binding interactions with enzyme targets . Compounds based on this scaffold are extensively investigated for developing tyrosine kinase inhibitors (TKI) and have shown a wide range of other biological activities . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this product for their specific purpose. Please refer to the safety data sheet for proper handling and storage information.

Propriétés

IUPAC Name

4-(difluoromethyl)-2-ethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3O/c1-2-14-4-6-5(8(10)11)3-7(15)12-9(6)13-14/h3-4,8H,2H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJSTILQKJQYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=CC(=O)NC2=N1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in the presence of acetic acid . This reaction leads to the formation of the desired pyrazolo[3,4-b]pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve scalable and economical synthetic routes. For instance, the use of N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines has been reported to yield chiral pyrazolo[3,4-b]pyridin-6-ones efficiently . This method features mild reaction conditions, a broad substrate scope, and easy scalability, making it suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one exhibits various biological activities, particularly as a potential pharmacological agent. Notable areas of interest include:

Neurological Applications

  • Allosteric Modulation : Preliminary studies suggest that this compound may act as an allosteric modulator, influencing receptor activity without direct activation. This characteristic is crucial in drug design to minimize side effects while enhancing therapeutic effects.

Inhibition of Phosphodiesterases

  • The compound has been investigated for its potential to inhibit phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways associated with various diseases, including chronic obstructive pulmonary disease (COPD) and asthma .

Case Studies

  • Pharmacological Exploration
    • A study highlighted the compound's ability to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP), suggesting its role in alleviating symptoms related to respiratory conditions .
  • Comparative Analysis with Similar Compounds
    • A comparative study analyzed several structurally similar compounds, emphasizing the unique pharmacological profile of 4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one. The following table summarizes key differences:
Compound NameStructural FeaturesUnique Aspects
2-Ethyl-6-methylpyridin-3-onePyridine core with ethyl and methyl groupsLacks fluorine substitution; different biological profile
5-Fluoro-2-methylpyrazolo[3,4-b]pyridineFluoro-substituted pyrazolo-pyridineContains a fluorine atom instead of difluoromethyl
1-(Difluoromethyl)-1H-pyrazoleSimple pyrazole structure with difluoromethylSimpler structure; lacks pyridine fusion

Mécanisme D'action

The mechanism of action of 4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents at positions 2 and 4 significantly influence the physicochemical and biological properties of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives. A comparative analysis is provided below:

Compound Position 2 Position 4 Key Properties Reference
4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[...]-one Ethyl Difluoromethyl (–CF2H) Enhanced lipophilicity; potential metabolic stability.
4-(4-Bromophenyl)-3-methyl-4,5-dihydro-2H-... 4-Bromophenyl High melting point (>300°C); IR absorption at 1643 cm⁻¹ (C=O stretch).
4-(3-Methoxyphenyl)-3-methyl-4,5-dihydro-2H-... 3-Methoxyphenyl Moderate antimicrobial activity (12.3–16.3 mm inhibition zone against Candida albicans).
1-(3-Chloro-2-methylphenyl)-3-methyl-4-(trifluoromethyl)-... 3-Methyl Trifluoromethyl (–CF3) Higher electronegativity and lipophilicity compared to –CF2H analogs.
Pyrazolo[3,4-b]pyridin-6(7H)-ones linked to 1,2,3-triazoles Variable Triazole-linked moieties Broad-spectrum antimicrobial activity (MIC range: 14.3–16.6 µg/mL against Saccharomyces cerevisiae).

Physicochemical Properties

  • Melting Points: Fluorinated derivatives (e.g., >300°C for 4e in ) exhibit higher thermal stability than non-fluorinated analogs due to strong intermolecular interactions .
  • Spectral Data : The C=O stretch in IR (1640–1643 cm⁻¹) and NH signals in ¹H-NMR (δ 10.28–11.81 ppm) are consistent across the scaffold, with shifts depending on substituents .

Activité Biologique

4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may allow it to interact with various biological targets, particularly in the context of neurological functions and inflammatory processes. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is C9_9H9_9F2_2N3_3O, with a molecular weight of approximately 213.18 g/mol. The compound's structure includes a difluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic compounds, potentially influencing their biological interactions .

Biological Activity

Research has indicated that 4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one may possess various biological activities:

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing insights into the potential effects of 4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one:

Study FocusFindingsReference
PDE4 InhibitionCompounds similar to 4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one showed inhibition of PDE4, relevant for treating asthma and COPD.
Antitumor ActivityPyrazole derivatives demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines; structural modifications enhanced efficacy.
Neurological EffectsPreliminary assessments suggest modulation of neurological pathways; further studies required to elucidate mechanisms.

The exact mechanisms through which 4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one exerts its biological effects remain to be fully elucidated. However, potential interactions with enzymes and receptors involved in key signaling pathways are hypothesized based on structural similarities with other biologically active compounds.

Q & A

Basic: What are the most efficient synthetic routes for 4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one?

Methodological Answer:
The compound can be synthesized via multi-component reactions (MCRs) using aldehydes, Meldrum’s acid, and aminopyrazoles under green conditions. For example:

  • PEG-400-mediated synthesis : A three-component reaction in aqueous PEG-400 at 90°C for 15 minutes achieves cyclization with high regioselectivity .
  • FeCl₃-catalyzed reactions : FeCl₃ promotes one-pot synthesis of pyrazolo[3,4-b]pyridines under mild conditions, avoiding harsh solvents .
  • Key steps : Cyclization of intermediates (e.g., chloroacetamide derivatives) with hydrazine hydrate under basic conditions (K₂CO₃) .

Analytical Validation : Monitor reaction progress via HPLC for purity (>95%) and NMR (¹H/¹³C) to confirm regioselectivity .

Advanced: How do electronic and steric effects of the difluoromethyl and ethyl groups influence reactivity?

Methodological Answer:

  • Electronic effects : The difluoromethyl group is electron-withdrawing, increasing electrophilicity at adjacent positions (e.g., pyridine nitrogen), which enhances nucleophilic substitution or hydrogen bonding in biological targets .
  • Steric effects : The ethyl group at position 2 hinders access to the pyridine ring, directing reactivity toward the pyrazole moiety. This was confirmed via DFT calculations comparing trifluoromethyl vs. difluoromethyl analogs .
  • Experimental validation : Substituent effects are probed using competitive reaction kinetics with varying electrophiles (e.g., iodomethane vs. benzyl bromide) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the pyrazolo-pyridine core (δ 7.5–8.5 ppm for aromatic protons) and confirm substituents (e.g., ethyl group: δ 1.2–1.4 ppm for CH₃, δ 2.8–3.0 ppm for CH₂) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 256.09 for C₁₀H₁₁F₂N₃O) .

Advanced: How can computational modeling optimize its pharmacokinetic profile?

Methodological Answer:

  • Molecular docking : Simulate binding to target enzymes (e.g., kinases) using AutoDock Vina. The difluoromethyl group shows enhanced hydrogen bonding with catalytic lysine residues .
  • ADMET prediction : Tools like SwissADME predict logP (~2.1) and solubility (-3.2 Log S), guiding lead optimization .
  • Case study : Derivatives with propyl substituents (vs. ethyl) showed improved metabolic stability in CYP450 assays .

Basic: What are the common impurities in its synthesis, and how are they resolved?

Methodological Answer:

  • Impurities : Uncyclized intermediates (e.g., pyrazole-amine derivatives) or regioisomers from competing reaction pathways .
  • Resolution :
    • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .
    • Crystallization : Ethanol/water mixtures yield >99% pure crystals via slow evaporation .

Advanced: How to reconcile contradictory bioactivity data across studies?

Methodological Answer:
Contradictions often arise from assay conditions or substituent variations:

  • Case 1 : In kinase inhibition assays, ethyl-substituted analogs showed IC₅₀ = 0.8 µM vs. trifluoromethyl analogs (IC₅₀ = 2.3 µM) due to steric hindrance differences .
  • Case 2 : Conflicting solubility data (DMSO vs. PBS) are resolved by standardizing solvent systems and using dynamic light scattering (DLS) for aggregation checks .

Basic: What green chemistry approaches improve its synthesis scalability?

Methodological Answer:

  • Solvent-free grinding : Achieves 85% yield in mechanochemical synthesis without solvents .
  • Recyclable catalysts : Fe³⁺@K10 montmorillonite enables 5 reaction cycles with <5% yield drop .
  • Continuous flow reactors : Reduce reaction time from hours to minutes and improve safety for large-scale production .

Advanced: What mechanistic insights explain its regioselectivity in electrophilic substitutions?

Methodological Answer:

  • Nucleophilic aromatic substitution (NAS) : The pyridine nitrogen (activated by the difluoromethyl group) is the primary site for NAS. Regioselectivity is confirmed via isotopic labeling (¹⁵N NMR) .
  • Competition experiments : Reactivity ratios (k₁/k₂) between bromine and iodine electrophiles favor substitution at position 4 (2.7:1) due to electronic directing effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.